LogP Differentiation: 4-Amino-5,6-dimethyl vs. 5-Amino Regioisomer (CAS 310414-52-9) and Unsubstituted Analog (CAS 88877-61-6)
The target compound (4-amino positional isomer with 5,6-dimethyl substitution) exhibits an ACD/LogP of 3.74, which is 0.08 log units higher than the unsubstituted 5-aminophenol analog ABP (CAS 88877-61-6, ACD/LogP = 3.66) and 0.64 log units higher than the 5-amino-5,6-dimethyl regioisomer (XLogP = 3.1) . The ACD/BCF (pH 5.5) of 78.33 for the target compound also exceeds that of ABP at the same pH . This LogP window places the compound in a distinct lipophilicity range favorable for applications requiring intermediate membrane partitioning—higher than the 5-amino regioisomer but comparable to ABP—making it a candidate where ABP's biological profile is known but greater metabolic stability from dimethyl substitution is desired [1].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.74 (ChemSpider, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | ABP (CAS 88877-61-6): ACD/LogP = 3.66; 5-Amino regioisomer (CAS 310414-52-9): XLogP = 3.1 |
| Quantified Difference | ΔLogP = +0.08 vs. ABP; ΔLogP = +0.64 vs. 5-amino regioisomer (different calculation method; cross-platform comparison caveat applies) |
| Conditions | Predicted values (ACD/Labs Percepta for 292058-24-3 and 88877-61-6; XLogP3 algorithm for 310414-52-9). Note: XLogP and ACD/LogP are derived from different algorithms and not directly comparable; the XLogP difference is provided as the only available regioisomer value. |
Why This Matters
Higher LogP relative to the 5-amino regioisomer implies greater lipophilicity, affecting extraction efficiency, reverse-phase HPLC retention time, and passive membrane permeability in biological assays, directly influencing procurement decisions when assay conditions are lipophilicity-sensitive.
- [1] BindingDB, Target TAAR5 (mouse), CHEMBL3628706. EC₅₀ > 10,000 nM for multiple benzoxazole-aminophenol analogs, indicating this scaffold class is not associated with potent off-target TAAR5 agonism. View Source
